molecular formula C19H13FN2O2 B2375557 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile CAS No. 478245-88-4

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile

Cat. No.: B2375557
CAS No.: 478245-88-4
M. Wt: 320.323
InChI Key: FKTRMFRXCBTNBD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is a useful research compound. Its molecular formula is C19H13FN2O2 and its molecular weight is 320.323. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on similar nicotinonitrile derivatives, such as 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, highlights their interesting crystal structures and molecular interactions. These studies reveal non-planar molecular structures with varied dihedral angles, weak intramolecular interactions, and π–π interactions significant in the crystal formation (Chantrapromma et al., 2009)[https://consensus.app/papers/64bromophenyl2ethoxy44ethoxyphenylnicotinonitrile-chantrapromma/b6de905d326f56afa162642fa16a06f2/?utm_source=chatgpt].

Photophysical Properties

Nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have been investigated for their photophysical properties. These compounds exhibit good absorption and fluorescence properties, showing potential as blue light-emitting materials (Ahipa et al., 2014)[https://consensus.app/papers/2methoxy64methoxyphenyl4ptolylnicotinonitrile-ahipa/4f8b5eae913d50a29697e595c02fb4b1/?utm_source=chatgpt].

Dye-Sensitized Solar Cells Application

In the field of renewable energy, nicotinonitrile derivatives have been explored for their application in dye-sensitized solar cells (DSSCs). A study on 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile demonstrated its use as a co-sensitizer dye in DSSCs, enhancing the efficiency significantly (Hemavathi et al., 2019)[https://consensus.app/papers/2methoxy46bis44nitrostyrylphenylnicotinonitrile-hemavathi/f2885b4d4d875607b6aa04d234fa768b/?utm_source=chatgpt].

Antimicrobial Activity

Some nicotinonitrile derivatives have shown promise in antimicrobial applications. For example, certain synthesized nicotinonitrile compounds demonstrated significant antimicrobial activity against various bacteria and fungi (Guna et al., 2015)[https://consensus.app/papers/synthesis-antimicrobial-activity-guna/de412434465158e78e6a2b80674ceffe/?utm_source=chatgpt].

Corrosion Inhibition

Nicotinonitrile compounds have also been evaluated as corrosion inhibitors. They have been found effective in protecting metals like steel in corrosive environments, showcasing their potential in industrial applications (Singh et al., 2016)[https://consensus.app/papers/nicotinonitriles-corrosion-inhibitors-mild-steel-singh/887182f6a42f5413b4624a99c7da0a74/?utm_source=chatgpt].

Anticancer Potential

Research into nicotinonitrile derivatives has uncovered their potential in cancer treatment. Novel nicotinonitrile derivatives have exhibited strong antiproliferative activity, inducing apoptosis and inhibiting tyrosine kinase in cancer cell lines (El-Hashash et al., 2019)[https://consensus.app/papers/novel-nicotinonitrile-derivatives-bearing-imino-elhashash/21c5a2a1d73f5f3cbfbea5b3b1f938eb/?utm_source=chatgpt].

Proton Exchange Membranes

In the context of fuel cells, nicotinonitrile compounds have been used in the development of comb-shaped poly(arylene ether sulfone)s, serving as effective proton exchange membranes. These membranes exhibited high proton conductivity, crucial for efficient fuel cell operation (Kim et al., 2008)[https://consensus.app/papers/combshaped-polyarylene-ether-sulfones-proton-exchange-kim/6917e5160e82522b9a9a1d787dac9377/?utm_source=chatgpt].

Fluorescent Probes

Nicotinonitrile derivatives have been used to create fluorescent probes for sensing pH changes and metal cations. Their sensitivity to pH and selectivity make them valuable tools in analytical chemistry (Tanaka et al., 2001)[https://consensus.app/papers/application-tanaka/7921f6d4f96e5c1594e22656796c2c68/?utm_source=chatgpt].

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTRMFRXCBTNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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